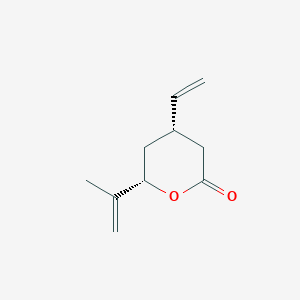
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one is an organic compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing an oxygen atom and a ketone functional group. The specific stereochemistry of this compound, indicated by the (4S,6S) configuration, suggests that it has two chiral centers, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor molecule containing the necessary functional groups. For example, a precursor with an alcohol and a ketone group can undergo intramolecular cyclization under acidic or basic conditions to form the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl and prop-1-en-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one include other oxanones and cyclic ketones with different substituents. Examples include:
- 4-Methyl-6-(prop-1-en-2-yl)oxan-2-one
- 4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88376-96-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(4S,6S)-4-ethenyl-6-prop-1-en-2-yloxan-2-one |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(7(2)3)12-10(11)6-8/h4,8-9H,1-2,5-6H2,3H3/t8-,9-/m0/s1 |
Clave InChI |
BGJGWAWDYUMXTF-IUCAKERBSA-N |
SMILES isomérico |
CC(=C)[C@@H]1C[C@@H](CC(=O)O1)C=C |
SMILES canónico |
CC(=C)C1CC(CC(=O)O1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






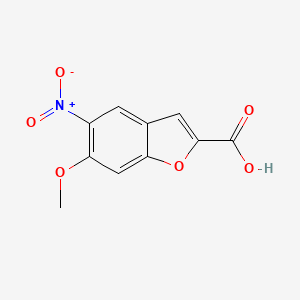
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
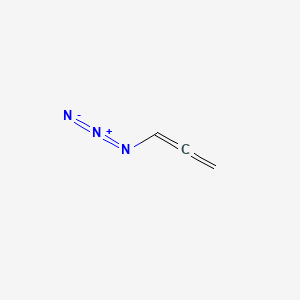
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
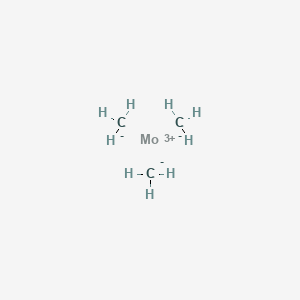

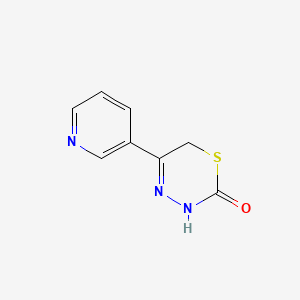

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
